

A Comparative Crystallographic Guide to 4-Aryl-4-Oxobutanoic Acid Analogs

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Compound of Interest

Compound Name: 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Structural Chemistry of Bioactive Scaffolds

This guide offers a comparative analysis of the X-ray crystallography of 4-aryl-4-oxobutanoic acid analogs, a class of compounds recognized for their versatile biological activities. By examining their solid-state structures, we can gain crucial insights into the conformational preferences and intermolecular interactions that may govern their therapeutic potential. This document provides a summary of crystallographic data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development.

Comparative Crystallographic Data of 4-Aryl-4-Oxobutanoic Acid Analogs

The three-dimensional arrangement of atoms in 4-aryl-4-oxobutanoic acid analogs is fundamental to understanding their structure-activity relationships. X-ray crystallography provides precise data on their molecular geometry and packing in the crystalline state. Below is a comparison of crystallographic data for several analogs, including different polymorphs of 4-oxo-4-phenylbutanoic acid.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
4-oxo-4-phenylbutanoic acid (Polymorph 1)	C ₁₀ H ₁₀ O ₃	Monoclinic	P2 ₁ /c	15.071	5.435	16.058	129.57	1014.4	4
4-oxo-4-phenylbutanoic acid (Polymorph 2)	C ₁₀ H ₁₀ O ₃	Monoclinic	P2 ₁ /n	12.728	5.200	14.426	111.33	889.9	4
4-oxo-4-phenylbutanoic acid (Polymorph 3)	C ₁₀ H ₁₀ O ₃	Monoclinic	P2 ₁ /c	15.267 ³	5.2028	22.306 ³	98.02	1754.5	8
4-[(4-Chlorophenyl)carbamoyl]butanoic acid	C ₁₁ H ₁₂ CINO ₃	Monoclinic	P2 ₁ /c	10.399 ⁶	11.233 ⁴	10.150 ⁶	108.75 ³	1122.3	4

(Z)-4-

oxo-4-

{pheny

l[(thiop

hen-2-

yl)met

C₁₅H₁₃
NO₃S

Monoc
linic

P2₁/C

10.301
3

17.653
4

7.8283
2

108.18
2

1351.8
4

hyl]am

ino}but

-2-

enoic

acid

Experimental Protocols

Synthesis and Crystallization of 4-Aryl-4-Oxobutanoic Acids

Synthesis: A common method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel–Crafts acylation of an aromatic compound with succinic anhydride.[\[1\]](#)

- **Procedure:** To a stirred suspension of anhydrous aluminum chloride in an excess of the aryl substrate (e.g., benzene, toluene) under anhydrous conditions, succinic anhydride is added portion-wise. The reaction mixture is typically heated and stirred for several hours. After completion, the mixture is cooled and hydrolyzed with ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and purified by recrystallization.

Crystallization for X-ray Analysis: Single crystals suitable for X-ray diffraction can be obtained by various methods, with slow evaporation being a common technique.[\[1\]](#)

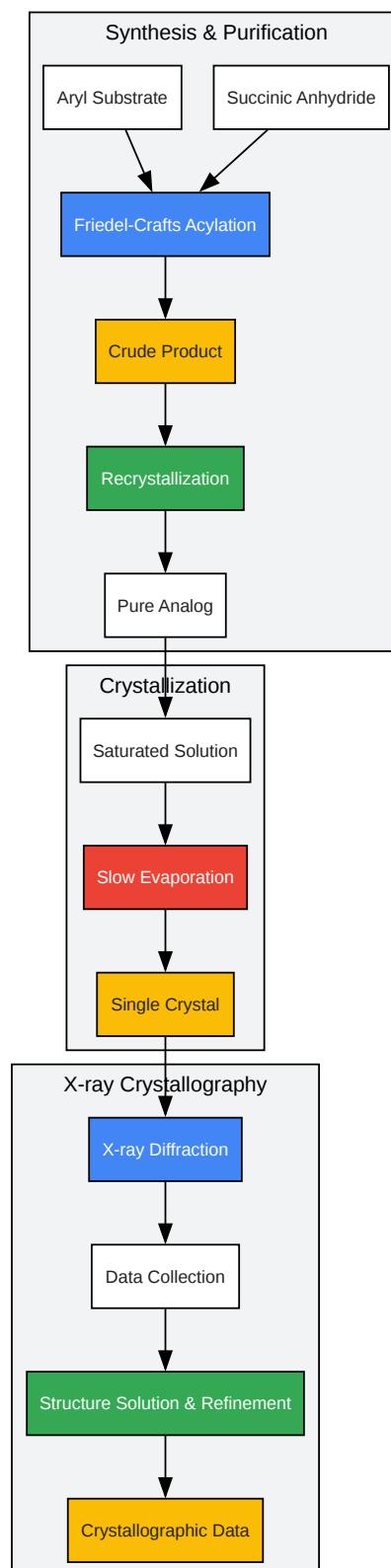
- **Slow Evaporation:** A saturated solution of the purified compound is prepared in a suitable solvent (e.g., benzene, ethanol, or a solvent mixture). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.

X-ray Diffraction Data Collection and Structure Refinement

- Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 120 K or 296 K) using monochromatic X-ray radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$). The data are typically collected using ω -scans.
- Structure Solution and Refinement: The collected diffraction data are processed to yield integrated intensities, which are then corrected for various factors (e.g., Lorentz and polarization effects). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of a Key Signaling Pathway

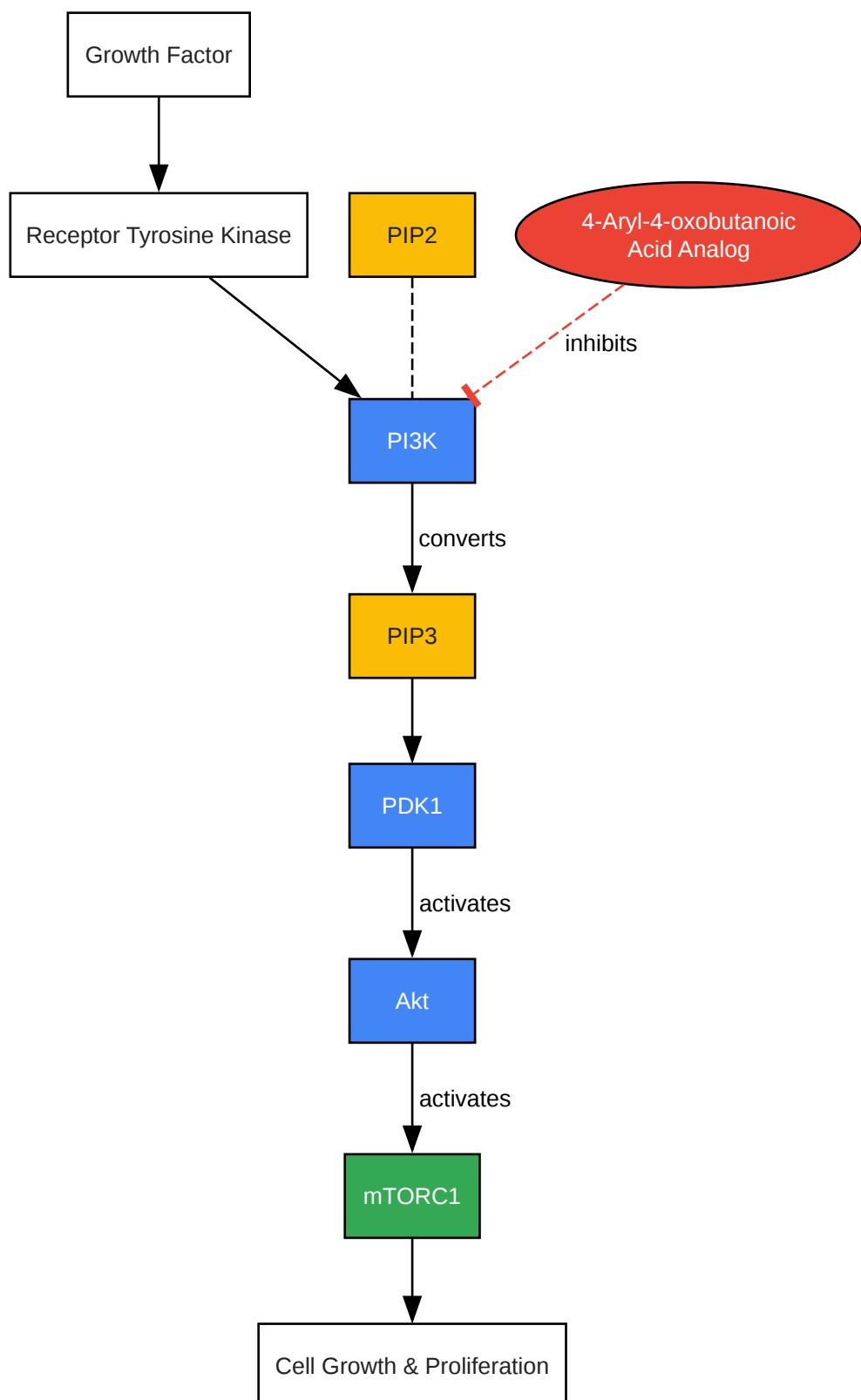
Some derivatives of 4-oxobutanoic acid have been investigated for their potential to modulate cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a generalized workflow for the synthesis and crystallographic analysis of these compounds.



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Synthesis and Crystallography Workflow

The following diagram illustrates the hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 4-aryl-4-oxobutanoic acid analog. Dysregulation of this pathway is a common feature in many cancers, making it a key target for drug development.



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PI3K/Akt/mTOR Signaling Pathway Inhibition

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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